

The Thermodynamics of Benzene to Cyclohexane Conversion: A Technical Guide

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Compound of Interest

Compound Name: Benzene cyclohexane

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The catalytic hydrogenation of benzene to cyclohexane is a cornerstone reaction in the chemical industry, pivotal for the production of precursors for materials like nylon. While seemingly straightforward, the reaction $\text{C}_6\text{H}_6 + 3\text{H}_2 \rightarrow \text{C}_6\text{H}_{12}$ is governed by a delicate interplay of thermodynamic and kinetic factors. This technical guide provides an in-depth analysis of the core thermodynamic principles that dictate the feasibility, spontaneity, and equilibrium position of this critical conversion.

Core Thermodynamic Principles

The conversion of benzene to cyclohexane is an exothermic and exergonic reaction, meaning it releases heat and proceeds spontaneously under standard conditions. The primary thermodynamic quantities that govern this transformation are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

- **Enthalpy Change (ΔH):** The reaction is highly exothermic, with a standard enthalpy of hydrogenation of approximately -205 to -208 kJ/mol[1][2]. This significant release of energy is a primary driving force for the reaction. The stability of benzene, due to its aromaticity and resonance energy of about -152 kJ/mol, makes its heat of hydrogenation less exothermic than what would be expected for a hypothetical cyclohexatriene with three isolated double bonds[2][3][4].

- **Entropy Change (ΔS):** The reaction involves the consumption of four moles of gas (one mole of benzene and three moles of hydrogen) to produce one mole of gaseous cyclohexane. This reduction in the number of gas molecules leads to a decrease in entropy, making the entropy change (ΔS) for the reaction negative. This negative entropy change opposes the spontaneity of the reaction.
- **Gibbs Free Energy Change (ΔG):** The spontaneity of the reaction is determined by the Gibbs free energy change, calculated using the equation: $\Delta G = \Delta H - T\Delta S$. Despite the unfavorable negative entropy change, the large negative enthalpy change dominates at lower temperatures, resulting in a negative ΔG . This indicates that the reaction is thermodynamically favorable and proceeds spontaneously towards the formation of cyclohexane[5]. From a thermodynamic standpoint, cyclohexane is significantly more stable than the intermediate products like cyclohexene[5].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the reactants and the overall reaction under standard conditions (298.15 K and 1 atm).

Parameter	Benzene (C ₆ H ₆) (g)	Hydrogen (H ₂) (g)	Cyclohexane (C ₆ H ₁₂) (g)	Overall Reaction	Reference
Standard Enthalpy of Formation (ΔH°_f)	+82.9 kJ/mol	0 kJ/mol	-123.1 kJ/mol	[1][6]	
Standard Enthalpy of Reaction (ΔH°_{rxn})	-206.0 kJ/mol	[1]			
Standard Gibbs Free Energy of Formation (ΔG°_f)	+129.7 kJ/mol	0 kJ/mol	+31.8 kJ/mol		
Standard Gibbs Free Energy of Reaction (ΔG°_{rxn})	-97.9 kJ/mol				
Standard Molar Entropy (S°)	269.2 J/(mol·K)	130.7 J/(mol·K)	298.2 J/(mol·K)		
Standard Entropy of Reaction (ΔS°_{rxn})	-363.2 J/(mol·K)				

Note: Values for ΔG°_{rxn} and ΔS°_{rxn} are calculated from the standard formation data.

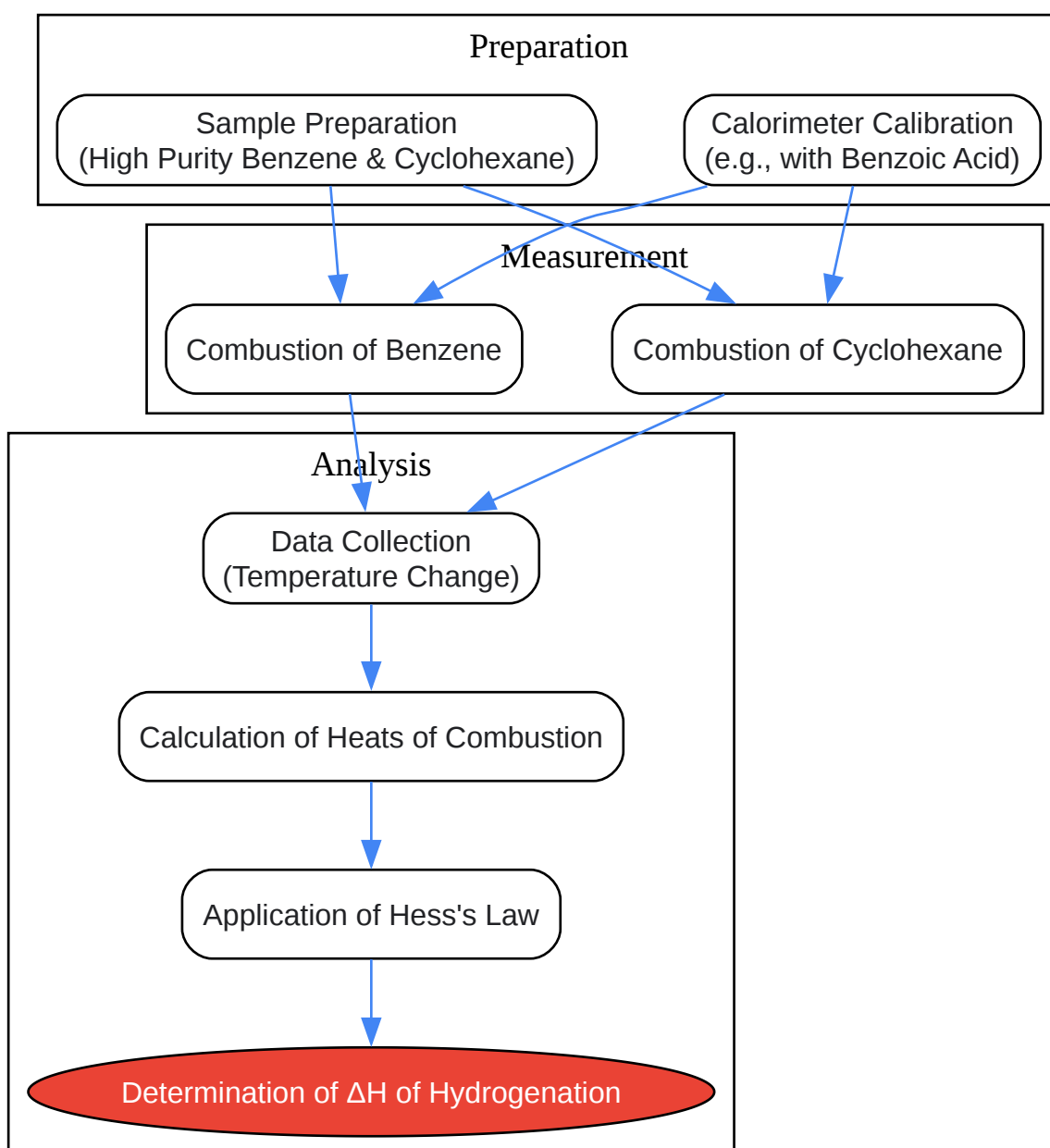
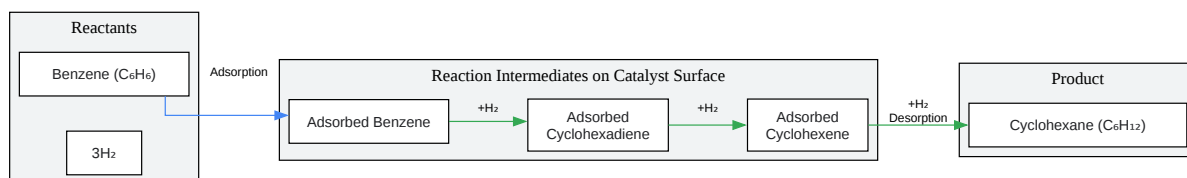
Influence of Temperature and Pressure

According to Le Chatelier's principle, changes in temperature and pressure will shift the equilibrium of the reaction.

- **Temperature:** Since the hydrogenation of benzene is an exothermic reaction, an increase in temperature will shift the equilibrium to the left, favoring the reactants (benzene and hydrogen). Conversely, lower temperatures favor the formation of cyclohexane. However, from a kinetic standpoint, higher temperatures are required to overcome the activation energy of the reaction and achieve a reasonable reaction rate[7][8]. Therefore, industrial processes operate at a compromise temperature, typically between 150-300°C, to balance favorable kinetics with thermodynamic limitations[7][9].
- **Pressure:** The forward reaction involves a decrease in the number of moles of gas (from 4 moles to 1 mole). Consequently, an increase in pressure will shift the equilibrium to the right, favoring the formation of cyclohexane. High-pressure conditions, often in the range of 10–35 bar, are therefore utilized in industrial settings to maximize the conversion to the desired product[10][11].

Reaction Pathway and Mechanism

The hydrogenation of benzene is not a single-step process but rather a sequential addition of hydrogen atoms. The most widely accepted mechanism is the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed benzene molecule on the catalyst surface[6].



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